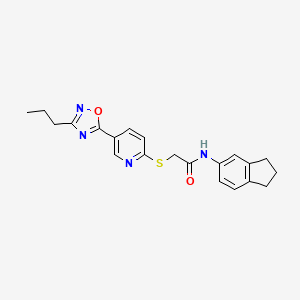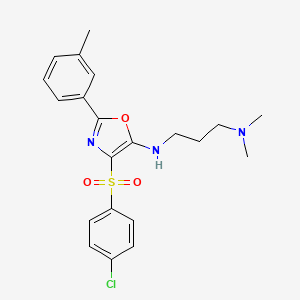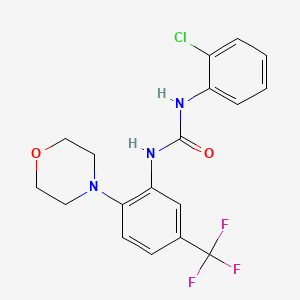
1-(2-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group and a morpholine ring in its structure contributes to its distinct physicochemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the Urea Core: The reaction between 2-chloroaniline and 2-morpholin-4-yl-5-(trifluoromethyl)phenyl isocyanate under controlled conditions forms the urea core.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 50-80°C. Solvents like dichloromethane or tetrahydrofuran are commonly used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and morpholine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
- 1-(2-Chlorophenyl)-3-(2-piperidin-4-YL-5-(trifluoromethyl)phenyl)urea
- 1-(2-Chlorophenyl)-3-(2-pyrrolidin-4-YL-5-(trifluoromethyl)phenyl)urea
Comparison: Compared to similar compounds, 1-(2-Chlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea exhibits unique properties due to the presence of the morpholine ring. This structural feature may enhance its solubility, stability, and biological activity. Additionally, the trifluoromethyl group contributes to its distinct physicochemical properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O2/c19-13-3-1-2-4-14(13)23-17(26)24-15-11-12(18(20,21)22)5-6-16(15)25-7-9-27-10-8-25/h1-6,11H,7-10H2,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJKUWINBVYPRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
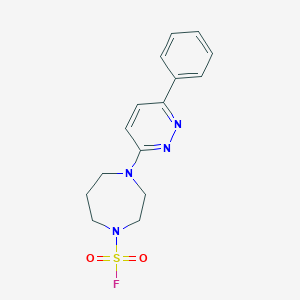
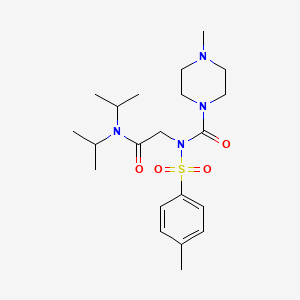
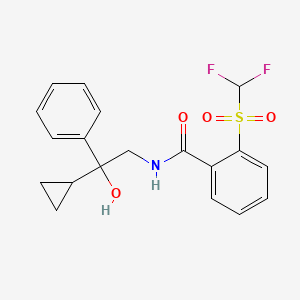
![7-(4-methoxyphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2405933.png)
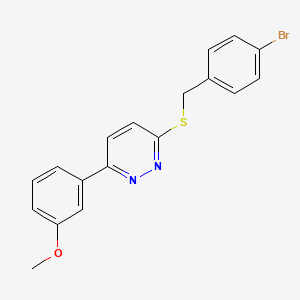
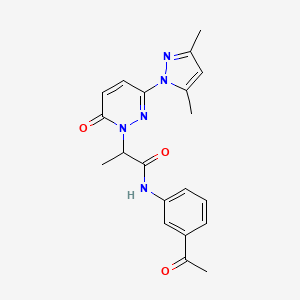
![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2405936.png)
![4-(diethylsulfamoyl)-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2405939.png)
![[4-(Benzimidazol-1-ylmethyl)phenyl]methanol](/img/structure/B2405940.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2405942.png)
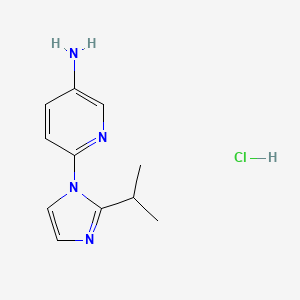
![5-[[3-[(3-Carboxy-4-hydroxyphenyl)iminomethyl]indol-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B2405944.png)
